![molecular formula C22H43F3LiO6P B13834242 lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate](/img/structure/B13834242.png)
lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate involves several steps. The synthetic route typically includes the reaction of hexadecanol with 2,2,2-trifluoroethanol to form the intermediate compound. This intermediate is then reacted with methyl phosphate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
Lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts.
Aplicaciones Científicas De Investigación
Lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Inhibits phospholipase A2 activity, making it useful in studying cellular processes involving phospholipids.
Medicine: Potential therapeutic applications due to its ability to modulate enzyme activity.
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of phospholipase A2, an enzyme involved in the hydrolysis of phospholipids. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the enzyme from interacting with its natural substrates. The molecular targets include the active site residues of phospholipase A2, and the pathways involved include the modulation of lipid signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate include:
CI-976: Inhibits lysophosphatidylcholine acyltransferase activity.
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide:
Propiedades
Fórmula molecular |
C22H43F3LiO6P |
|---|---|
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate |
InChI |
InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1/t21-;/m1./s1 |
Clave InChI |
GDLMLQJISATCEL-ZMBIFBSDSA-M |
SMILES isomérico |
[Li+].CCCCCCCCCCCCCCCCOC[C@H](COCC(F)(F)F)OP(=O)([O-])OC |
SMILES canónico |
[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


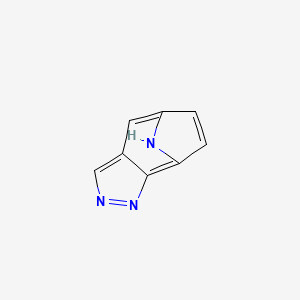
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
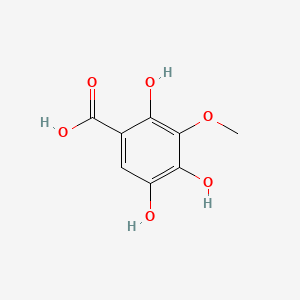
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
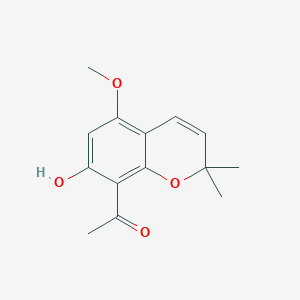
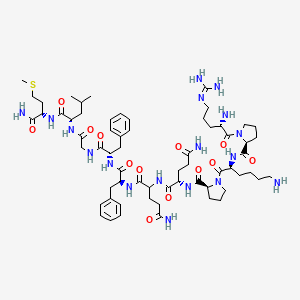
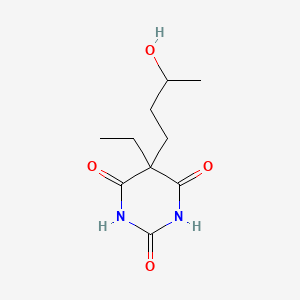

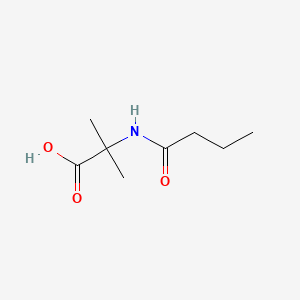

![(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B13834229.png)
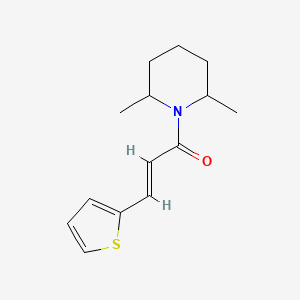
![(1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate](/img/structure/B13834235.png)

